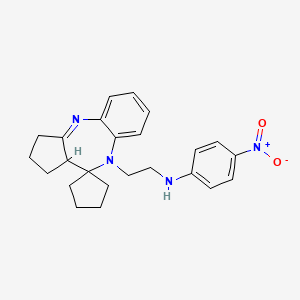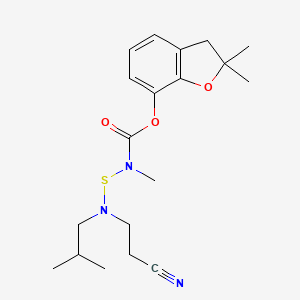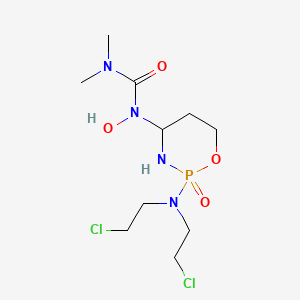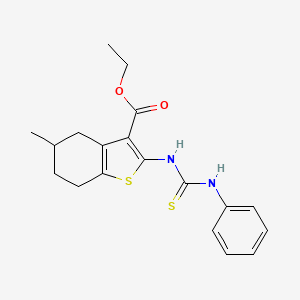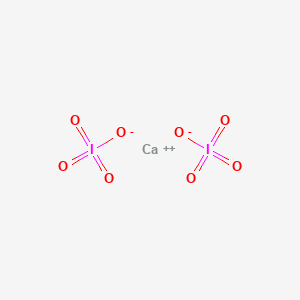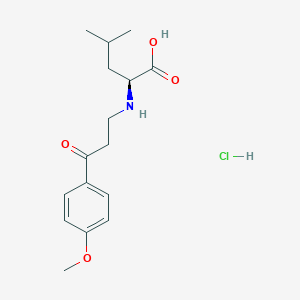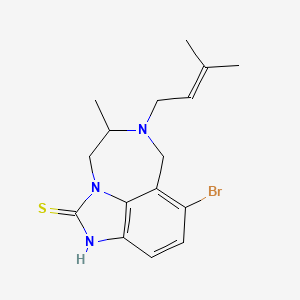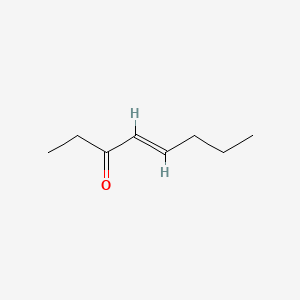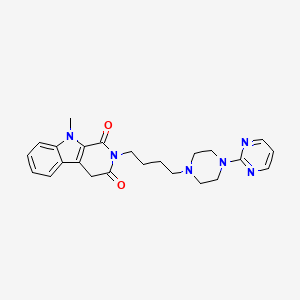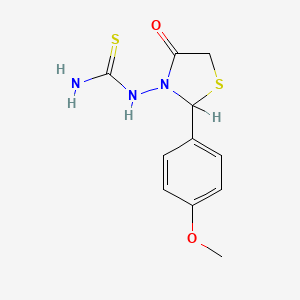
(2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea is a synthetic organic compound that belongs to the class of thiazolidinyl derivatives. This compound is characterized by the presence of a thiazolidine ring, a methoxyphenyl group, and a thiourea moiety. It has garnered interest in the scientific community due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea typically involves the reaction of 4-methoxybenzaldehyde with thiourea and a thiazolidine derivative. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: (2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild heating.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out at room temperature or slightly elevated temperatures.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted thiazolidinyl derivatives.
Applications De Recherche Scientifique
(2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of (2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in various biological processes. By binding to the active sites of these enzymes, the compound can disrupt their normal function, leading to the inhibition of cell growth and proliferation. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can induce oxidative stress in cells, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
(2-(4-Methoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea can be compared with other thiazolidinyl derivatives, such as:
- (2-(4-Methylphenyl)-4-oxo-3-thiazolidinyl)thiourea
- (2-(4-Ethoxyphenyl)-4-oxo-3-thiazolidinyl)thiourea
- (2-(4-Fluorophenyl)-4-oxo-3-thiazolidinyl)thiourea
These compounds share similar structural features but differ in the substituents on the phenyl ring. The presence of different substituents can significantly influence the compound’s biological activity, solubility, and reactivity. This compound is unique due to the presence of the methoxy group, which can enhance its solubility and potentially its biological activity compared to other derivatives.
Propriétés
Numéro CAS |
130111-91-0 |
|---|---|
Formule moléculaire |
C11H13N3O2S2 |
Poids moléculaire |
283.4 g/mol |
Nom IUPAC |
[2-(4-methoxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]thiourea |
InChI |
InChI=1S/C11H13N3O2S2/c1-16-8-4-2-7(3-5-8)10-14(13-11(12)17)9(15)6-18-10/h2-5,10H,6H2,1H3,(H3,12,13,17) |
Clé InChI |
RVLIFVJZWWBOTP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2N(C(=O)CS2)NC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




